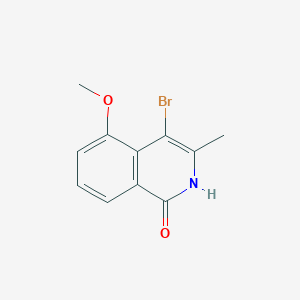
4-Bromo-5-methoxy-3-methylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound It features a bromine atom, a methoxy group, and a methyl group attached to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by cyclization and functional group modifications. For instance, the bromination of 2-methoxy-4-methyl-3-nitropyridine can be achieved using bromine in acetic acid at elevated temperatures . Subsequent steps involve reduction and cyclization to form the isoquinoline ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative, while substitution could introduce a different functional group in place of the bromine atom.
Scientific Research Applications
4-bromo-5-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and potential biological activities.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Mechanism of Action
The mechanism of action of 4-bromo-5-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated isoquinolines and methoxy-substituted isoquinolines. Examples are:
- 4-bromo-3,5-dimethylanisole
- 5-bromo-2-methoxy-4-methyl-3-nitropyridine
Uniqueness
What sets 4-bromo-5-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one apart is its specific substitution pattern, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
4-bromo-5-methoxy-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-10(12)9-7(11(14)13-6)4-3-5-8(9)15-2/h3-5H,1-2H3,(H,13,14) |
InChI Key |
KFVIEGIQUNCNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2OC)C(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















